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molecular formula C12H10FN3O B3330846 Urea, N-(2-fluoro-4-pyridinyl)-N'-phenyl- CAS No. 75279-36-6

Urea, N-(2-fluoro-4-pyridinyl)-N'-phenyl-

Cat. No. B3330846
M. Wt: 231.23 g/mol
InChI Key: DTCUIBUGGHYKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04279639

Procedure details

112 mg (1 mmol) of 2-fluoro-4-aminopyridine was added to 9 ml of dry benzene and to the resulting solution was further added 119 mg (1 mmol) of phenyl isocyanate. After stirring at room temperature for 30 hrs., the crystals which deposited were collected by filtration and then subjected to chromatography in a conventional manner using alumina. After developing the column with a benzene-ethyl acetate (3:1 by volume) solvent mixture, eluate containing the objective compound was collected. After distilling solvent off under reduced pressure, the residue was recrystallized from an ethyl acetate-n-hexane solvent mixture to give 113 mg of the objective compound: yield 48.9%; m.p. 179°-180° C.
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step Two
Yield
48.9%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][N:3]=1.[C:9]1([N:15]=[C:16]=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:16]([NH:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:17])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
112 mg
Type
reactant
Smiles
FC1=NC=CC(=C1)N
Name
Quantity
9 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
119 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
, the crystals which deposited were collected by filtration
ADDITION
Type
ADDITION
Details
eluate containing the objective compound
CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
After distilling solvent off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from an ethyl acetate-n-hexane solvent mixture

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 48.9%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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